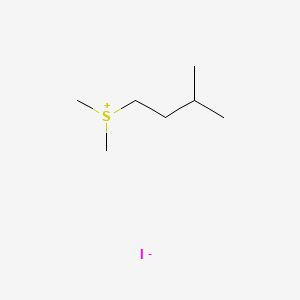
L-Cysteine, N-acetyl-S-(1,2-dihydro-2-hydroxy-1-naphthalenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Cysteine, N-acetyl-S-(1,2-dihydro-2-hydroxy-1-naphthalenyl)- is a derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
L-Cysteine, N-acetyl-S-(1,2-dihydro-2-hydroxy-1-naphthalenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of disulfides or sulfoxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of thiols or sulfides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions may vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions can include disulfides, sulfoxides, thiols, and sulfides, depending on the specific reaction and conditions used .
Aplicaciones Científicas De Investigación
L-Cysteine, N-acetyl-S-(1,2-dihydro-2-hydroxy-1-naphthalenyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in cellular processes and potential therapeutic applications.
Medicine: Investigated for its potential use in treating various diseases and conditions, including its antioxidant properties and ability to modulate cellular pathways.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and other products due to its unique chemical properties .
Mecanismo De Acción
The mechanism of action of L-Cysteine, N-acetyl-S-(1,2-dihydro-2-hydroxy-1-naphthalenyl)- involves its interaction with various molecular targets and pathways. It can act as an antioxidant, scavenging free radicals and reducing oxidative stress. Additionally, it may modulate cellular signaling pathways and influence gene expression, contributing to its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-L-cysteine: Known for its antioxidant and mucolytic properties.
N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine: Studied for its role as a metabolite and its potential toxicological effects.
N-Acetyl-S-(2-cyanoethyl)-L-cysteine: Known for its role in detoxification processes .
Uniqueness
Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
73092-91-8 |
|---|---|
Fórmula molecular |
C15H17NO4S |
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-3-[(2-hydroxy-1,2-dihydronaphthalen-1-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C15H17NO4S/c1-9(17)16-12(15(19)20)8-21-14-11-5-3-2-4-10(11)6-7-13(14)18/h2-7,12-14,18H,8H2,1H3,(H,16,17)(H,19,20)/t12-,13?,14?/m0/s1 |
Clave InChI |
ZTYURBPPZDJPKW-HSBZDZAISA-N |
SMILES isomérico |
CC(=O)N[C@@H](CSC1C(C=CC2=CC=CC=C12)O)C(=O)O |
SMILES canónico |
CC(=O)NC(CSC1C(C=CC2=CC=CC=C12)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Chloromethyl)-2-{[4-(chloromethyl)phenyl]methyl}benzene](/img/structure/B14441998.png)
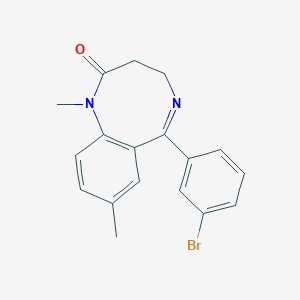
![2-[4-[2-[4-[benzyl(ethyl)amino]phenyl]ethenyl]pyridin-1-ium-1-yl]ethanol;chloride](/img/structure/B14442002.png)

![Ethyl 2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylate](/img/structure/B14442010.png)
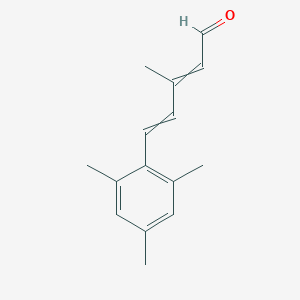
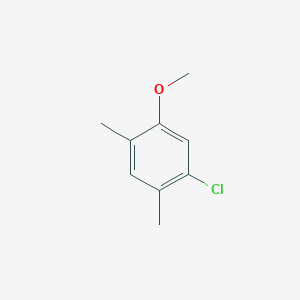
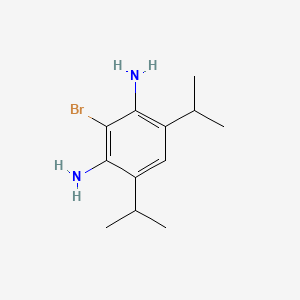
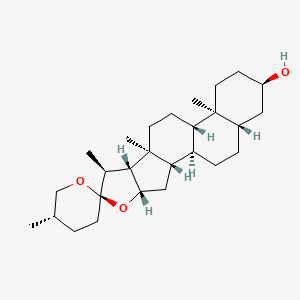
![1-(2-Aminoethyl)-3-[(2S)-1-methylpyrrolidin-2-YL]pyridin-1-ium chloride](/img/structure/B14442055.png)
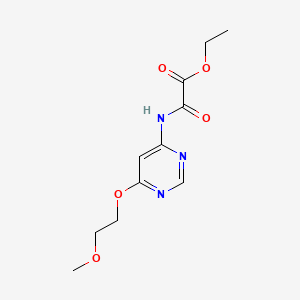
![3,3'-[1,2-Phenylenebis(oxy)]di(propan-1-ol)](/img/structure/B14442063.png)
